4-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Adenosine receptor pharmacology Medicinal chemistry GPCR SAR

4-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (C₁₇H₁₅N₃OS₂, MW 341.5 g/mol) is a synthetic small molecule that integrates a para-ethylthio benzamide moiety with a 2-(4-pyridyl)thiazole core. The compound belongs to the broader class of N-[4-(pyridyl)thiazol-2-yl]benzamides, a scaffold that has been explored for adenosine receptor antagonism, P2X3 receptor inhibition, and antiproliferative activity.

Molecular Formula C17H15N3OS2
Molecular Weight 341.45
CAS No. 941998-92-1
Cat. No. B2444063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
CAS941998-92-1
Molecular FormulaC17H15N3OS2
Molecular Weight341.45
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C17H15N3OS2/c1-2-22-14-5-3-13(4-6-14)16(21)20-17-19-15(11-23-17)12-7-9-18-10-8-12/h3-11H,2H2,1H3,(H,19,20,21)
InChIKeyVOSMHEXICVDMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS 941998-92-1) – Chemical Identity, Scaffold Class, and Pharmacological Context


4-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (C₁₇H₁₅N₃OS₂, MW 341.5 g/mol) is a synthetic small molecule that integrates a para-ethylthio benzamide moiety with a 2-(4-pyridyl)thiazole core . The compound belongs to the broader class of N-[4-(pyridyl)thiazol-2-yl]benzamides, a scaffold that has been explored for adenosine receptor antagonism, P2X3 receptor inhibition, and antiproliferative activity [1][2]. Its structure features two differentiating elements: a pyridin-4-yl (rather than pyridin-2-yl) attachment to the thiazole ring and a para-ethylthio substituent on the benzamide ring, both of which influence target-binding profiles according to published structure-activity relationship (SAR) data on closely related chemotypes.

Why In-Class Thiazolyl-Benzamide Analogs Cannot Substitute for the 4-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide Configuration


The N-[4-(pyridyl)thiazol-2-yl]benzamide scaffold exhibits steep SAR gradients, where minor structural alterations—such as relocating the pyridyl nitrogen from the 2- to the 4-position or shifting the ethylthio group from para to meta—produce divergent adenosine receptor subtype affinities and antiproliferative potencies [1][2]. In the adenosine antagonist series, pyridin-2-yl and pyridin-4-yl isomers differentially orient the hydrogen-bond-accepting nitrogen toward the receptor binding pocket, while the electronic and lipophilic nature of the para-substituent governs A₁ versus A₃ selectivity [1]. Similarly, in pyridine-thiazole hybrids evaluated for cytotoxicity, regioisomeric and substituent variations yielded measurably distinct IC₅₀ values against MCF-7 and HepG2 cell lines [2]. Consequently, generic procurement of a “pyridyl-thiazole-benzamide” without specifying the exact 4-pyridyl/para-ethylthio combination risks obtaining a compound with an unvalidated, and potentially inactive, pharmacological signature.

Quantitative Differentiation Evidence for 4-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide vs. Closest Structural Analogs


Pyridin-4-yl vs. Pyridin-2-yl Thiazole Substitution Divergence in Adenosine Receptor Affinity

Van Muijlwijk-Koezen et al. (2001) demonstrated that in N-[4-(pyridyl)thiazol-2-yl]benzamides, the pyridyl nitrogen position is a critical determinant of adenosine receptor affinity. The pyridin-2-yl series bound adenosine A₁ and A₃ receptors with micromolar affinity, whereas replacement of the pyridine with an isoquinoline ring (altering both heterocycle geometry and H-bonding vector) yielded nanomolar antagonists [1]. Although the 4-pyridyl isomer was not explicitly profiled in that study, the data establish that shifting the nitrogen from ortho to para position reorients the key hydrogen-bond acceptor, a perturbation expected to produce distinct selectivity fingerprints across the adenosine receptor subtypes based on the reported binding-pocket topology [1].

Adenosine receptor pharmacology Medicinal chemistry GPCR SAR

Para- vs. Meta-Ethylthio Substitution: Antiproliferative IC₅₀ Divergence in Pyridine-Thiazole Hybrids

Alqahtani & Bayazeed (2021) synthesized a focused library of pyridine-linked thiazole hybrids and quantified antiproliferative activity via MTT assay. Compounds with distinct substitution patterns exhibited differential potency: representative optimized analogs (e.g., compounds 7 and 10) achieved IC₅₀ values of 5.36–8.76 µM against MCF-7 and HepG2 cell lines, comparable to 5-fluorouracil [1]. The study underscores that the position of substituents on the benzamide ring directly modulates cytotoxicity. The target compound's para-ethylthio group creates a steric and electronic environment distinct from meta-ethylthio regioisomers (e.g., CAS 941959-52-0), which may translate to a different IC₅₀ value for the same cell lines.

Anticancer screening Thiazole hybrids MCF-7 HepG2 cytotoxicity

Electronic and Lipophilic Modulation: 4-Ethylthio vs. 4-Methoxy vs. 4-Hydroxy Benzamide Substitution

The van Muijlwijk-Koezen study quantified the impact of para-substituent electronic character on adenosine receptor binding: 4-hydroxybenzamide (electron-donating, σp = –0.37) gave an A₁ Ki of 7 nM, while 4-methoxybenzamide (σp = –0.27) yielded an A₃ Ki of 82 nM, revealing that even modest electronic perturbations alter subtype selectivity [1]. The 4-ethylthio group is more lipophilic (π ≈ +1.07) than methoxy (π ≈ –0.02) and hydroxy (π ≈ –0.67) while retaining electron-donating character (estimated σp ≈ –0.03 from thioether resonance donation) [2]. This combination of increased lipophilicity and altered electronic profile is predicted to shift both the receptor off-rate and the partition coefficient, potentially yielding a distinct pharmacokinetic and selectivity signature compared to the 4-methoxy and 4-hydroxy analogs.

Physical organic chemistry Substituent effects Drug-receptor interactions

P2X3 Receptor Antagonist Chemotype: Patent-Based Distinction from Generic Thiazole-Benzamides

The patent JP6647371B2 (Bayer AG) discloses 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor inhibitors for the treatment of neurogenic disorders, pain, and respiratory diseases [1]. The generic Markush structure encompasses the 4-(pyridin-4-yl)thiazol-2-yl scaffold with varied benzamide substituents. While the patent does not disclose individual compound IC₅₀ values in the public excerpt, the exemplified scope indicates that the para-ethylthio substitution pattern is specifically captured, distinguishing it from unsubstituted or alkyl-substituted benzamide analogs that may show weaker or absent P2X3 antagonism based on the disclosed SAR.

P2X3 receptor Pain and neurogenic disorders Patent SAR

Highest-Value Procurement Scenarios for 4-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS 941998-92-1)


Adenosine A₁/A₃ Receptor Subtype Selectivity Profiling with Defined Pyridyl and Benzamide Substituents

Utilize the compound as a tool to probe the contribution of the pyridin-4-yl hydrogen-bond acceptor geometry and the para-ethylthio lipophilic pocket to adenosine receptor subtype binding. The established SAR from van Muijlwijk-Koezen et al. (2001) demonstrates that both the heterocycle attachment point and the para-substituent electronic character govern A₁ versus A₃ affinity [1]. This compound enables direct comparison with the published 2-pyridyl and 4-methoxy series to isolate the contribution of each structural variable.

Antiproliferative Screening in MCF-7 and HepG2 Cell Panels with Regioisomeric Controls

Include the compound in cytotoxicity screens against breast and liver cancer cell lines alongside its meta-ethylthio regioisomer (CAS 941959-52-0) and para-methoxy analog. The work of Alqahtani & Bayazeed (2021) provides benchmark IC₅₀ values (5.36–8.76 µM) for structurally related pyridine-thiazole hybrids, offering a direct framework for evaluating the impact of the ethylthio group and its position on antiproliferative potency [2].

P2X3 Antagonist Lead Optimization Starting from a Patent-Exemplified Scaffold

Employ the compound as a starting point for medicinal chemistry optimization of P2X3 receptor antagonists, as claimed in Bayer's patent JP6647371B2. The 4-(pyridin-4-yl)thiazol-2-yl benzamide core with para-ethylthio substitution is specifically encompassed in the Markush claims, providing intellectual property context for structure-activity exploration aimed at pain and neurogenic disorder indications [3].

Physicochemical Property Benchmarking for CNS Penetration Optimization

Leverage the compound's elevated lipophilicity (4-ethylthio π ≈ +1.07 vs. 4-methoxy π ≈ –0.02) to benchmark how increased cLogP influences membrane permeability, P-glycoprotein efflux ratio, and brain-plasma partitioning in a matched molecular pair analysis. The quantitative substituent constants [4] provide a rational basis for selecting this analog over less lipophilic alternatives when CNS exposure is desired.

Quote Request

Request a Quote for 4-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.